(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethoxy)phenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

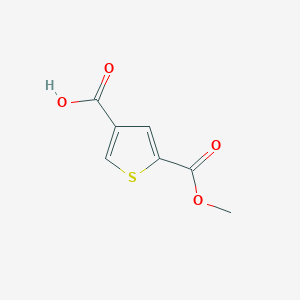

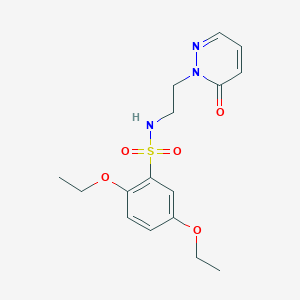

“(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethoxy)phenyl)propanoic acid” is a phenylalanine derivative . It has a molecular weight of 349.31 . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C15H18F3NO5/c1-14(2,3)24-13(22)19-11(12(20)21)8-9-5-4-6-10(7-9)23-15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m0/s1 . This indicates that the compound has a specific arrangement of atoms and functional groups. Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 349.31 .Applications De Recherche Scientifique

Chemical Synthesis

This compound is used in synthetic organic chemistry . The tert-butoxycarbonyl (Boc) group is introduced into a variety of organic compounds using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .

Protection of Amines

The compound is used for the N-Boc protection of amines . This protection is important due to the presence of the amine group in various biologically active compounds . The N-Boc group is extremely stable toward catalytic hydrogenolysis and resistant to basic and nucleophilic conditions .

Protection of Amino Acids and Peptides

The compound is used for the N-Boc protection of amino acids and peptides . This protection is an important strategy in peptide synthesis, as N-Boc derivatives can be easily converted into free amines . N-Boc amino acids are resistant to racemization during peptide synthesis, making this protocol more applicable in multistep reactions .

Green Chemistry

The compound is used in the development of green chemistry . A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described . This approach is environmentally friendly and offers potential in different applications in organic transformations .

Flow Chemistry

The compound is used in flow chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

Amide Formation

The compound is used in the formation of amides . A novel direct synthetic method for various amides from N-Boc-protected amines has been developed . This method is effective, rapid, and operates under mild conditions .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mécanisme D'action

Target of Action

It contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis to protect amines .

Mode of Action

The boc group can be removed under acidic conditions, revealing the amine group . This could potentially interact with biological targets.

Pharmacokinetics

The presence of the boc group could potentially affect its bioavailability, as it could make the compound more lipophilic and thus more likely to cross cell membranes .

Action Environment

Factors such as ph could potentially affect the stability of the boc group .

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethoxy)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(22)19-11(12(20)21)8-9-4-6-10(7-5-9)23-15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGWDQAJLMVWNI-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2685028.png)

![N-[(4-Methoxyphenyl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2685030.png)

![(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2685033.png)

![5-Chloro-6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carbonitrile](/img/structure/B2685035.png)

![5-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2685041.png)

![(3aR,7aS)-2,2-dimethyl-3a,7a-dihydro-5,5'-bibenzo[d][1,3]dioxole (racemic)](/img/structure/B2685046.png)